molecular formula C17H11F3N2O2S B2865189 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-14-3

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2865189
CAS No.: 303998-14-3
M. Wt: 364.34
InChI Key: AEHKXOXHDLMKQM-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a phenyl group at the 2-position of the thiazole ring and a 4-(trifluoromethoxy)phenyl substituent on the carboxamide nitrogen. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a common feature in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c18-17(19,20)24-13-8-6-12(7-9-13)21-15(23)14-10-25-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKXOXHDLMKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The purification process often involves crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound 16 (5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide)
  • Structure : Replaces the phenyl group at the thiazole 2-position with a 5-nitrothiophene moiety.
  • Activity : Exhibits narrow-spectrum antibacterial activity, likely due to the electron-withdrawing nitro group enhancing target binding .
  • Synthesis: Prepared via coupling 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole with 5-nitrothiophene-2-carboxylic acid, analogous to methods for other thiazole carboxamides .
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide
  • Structure : Features a sulfonamide group at the thiazole 2-position and a 4-fluorophenyl carboxamide substituent.

Carboxamide Substituent Modifications

2-(1-hydroxy-2-methylpropyl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide
  • Structure : Contains a branched hydroxyalkyl group at the thiazole 2-position and an isopropylphenyl carboxamide group.
  • Activity : Demonstrates antiviral activity (IC₅₀ = 2.2 µM in VeroE6 cells), suggesting that bulky substituents on the carboxamide nitrogen may enhance antiviral efficacy compared to the trifluoromethoxy group .
2-[4-(benzyloxy)-2-fluorophenyl]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
  • Structure : Incorporates a benzyloxy-fluorophenyl group at the thiazole 2-position and a fluorophenylmethyl carboxamide.

Heterocyclic Core Replacements

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
  • Structure : Replaces the thiazole core with a triazole ring.
  • Properties : The triazole’s higher aromaticity and hydrogen-bonding capacity may alter binding kinetics compared to thiazole derivatives. The difluoromethoxy group mirrors the trifluoromethoxy group’s lipophilicity-enhancing effects .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Thiazole carboxamides exhibit characteristic C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches, with tautomeric forms confirmed by absence of S-H bands (~2500–2600 cm⁻¹) .
  • Solubility : Trifluoromethoxy and fluorophenyl groups reduce aqueous solubility but enhance lipid bilayer penetration .

Biological Activity

2-Phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and research findings.

  • Molecular Formula : C17H11F3N2O2S
  • Molecular Weight : 364.34 g/mol
  • CAS Number : 303998-14-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with phenyl and trifluoromethoxy substituents. The synthetic pathway can include:

  • Formation of the thiazole ring.
  • Introduction of the phenyl group.
  • Substitution with trifluoromethoxy moieties.

Antibacterial Activity

Research indicates that compounds within the thiazole family exhibit significant antibacterial properties. A study highlighted that derivatives similar to this compound were effective against various Gram-positive and Gram-negative bacteria, including Bacillus cereus and Pseudomonas aeruginosa .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus cereus32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the range of 10–25 µM .

Cell LineIC50 (µM)
SKNMC15
Hep-G220
MCF-725

Study on Antibacterial Activity

A study published in the Chemical & Pharmaceutical Bulletin explored a series of thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of thiazole derivatives in treating bacterial infections .

Study on Anticancer Activity

In another investigation, synthesized derivatives were tested for their cytotoxicity against various cancer cell lines. The results showed that compounds similar to this compound displayed significant inhibition of cell proliferation, with specific emphasis on their mechanism involving apoptosis induction in cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide?

The compound is typically synthesized via multi-step protocols:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones forms the thiazole core.
  • Amidation : Coupling 2-phenyl-1,3-thiazole-4-carboxylic acid with 4-(trifluoromethoxy)aniline using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR confirms proton environments and carbon frameworks (e.g., distinguishing thiazole protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 379.1).
  • X-ray Crystallography : Single-crystal XRD resolves bond lengths/angles and conformational preferences (using SHELX or OLEX2 for refinement) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic Profiling : Use LC-MS to identify unstable metabolites (e.g., oxidative degradation of the trifluoromethoxy group).
  • PK/PD Modeling : Compare plasma exposure (AUC) with in vitro IC50 values. Adjust dosing regimens or modify substituents (e.g., replace trifluoromethoxy with methoxy) to enhance stability .

Advanced: What computational strategies predict target binding affinity?

  • Molecular Docking : AutoDock Vina or Glide models ligand-receptor interactions (e.g., thiazole π-stacking with aromatic residues).
  • Molecular Dynamics (MD) : Simulations (GROMACS/AMBER) assess binding stability under physiological conditions.
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with activity trends .

Advanced: How does X-ray crystallography clarify conformational ambiguities?

  • Torsion Angle Analysis : XRD reveals rotational barriers around the carboxamide bond (e.g., syn/anti preferences).
  • Disorder Refinement : SHELXL resolves electron density ambiguities in flexible regions (e.g., trifluoromethoxy orientation) .

Advanced: What strategies improve solubility and bioavailability?

  • Salt Formation : Hydrochloride salts enhance aqueous solubility.
  • Prodrug Design : Esterify the carboxamide to improve membrane permeability (hydrolyzed in vivo).
  • LogP Optimization : Replace phenyl with pyridyl groups to reduce hydrophobicity (target logP <5) .

Basic: Which structural motifs drive pharmacological activity?

  • Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity (logP ~3.5).
  • Thiazole Core : Facilitates π-π interactions with target proteins (e.g., kinases).
  • Carboxamide Linker : Hydrogen bonds with catalytic residues (e.g., ATP-binding pockets) .

Advanced: How is target specificity validated amid off-target effects?

  • CRISPR Knockout Models : Confirm on-target activity by comparing wild-type and knockout cell responses.
  • Panoramic Screening : GPCR/kinase panels (Eurofins) identify off-target promiscuity.
  • Analog Testing : Methyl or fluorine substitutions at R1/R2 positions refine specificity .

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